1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one typically involves the double esterification of amino groups and phenolic hydroxy groups in one step, using amino-phenol as a raw material . The Fries rearrangement is performed under the condition of aluminum chloride/sodium chloride without solvent at temperatures between 115°C and 150°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Serves as a precursor in the synthesis of beta-blockers and other pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar in structure but lacks the amino group, making it less reactive in certain chemical reactions.
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar but with the amino group in a different position, affecting its reactivity and applications.
Uniqueness: 1-(5-Amino-4-fluoro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and make it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-(5-amino-4-fluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8FNO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,10H2,1H3 |
InChI Key |
KCSCXHCYWHSZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)N |
Origin of Product |
United States |
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